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Compound of Interest

2-(Carboxymethylthio)-4,6-
Compound Name:
dimethylpyrimidine monohydrate

Cat. No.: B1584074

This guide provides a comprehensive technical overview of 2-(Carboxymethylthio)-4,6-
dimethylpyrimidine monohydrate, a heterocyclic compound with potential applications in
various scientific fields. Drawing from established synthetic methodologies and the known
biological activities of related pyrimidine derivatives, this document offers researchers,
scientists, and drug development professionals a detailed exploration of its synthesis,
physicochemical properties, and prospective areas of investigation.

Introduction: The Pyrimidine Scaffold and its
Significance

Pyrimidine and its derivatives are fundamental building blocks in medicinal chemistry and
chemical biology.[1][2] This nitrogen-containing heterocyclic ring is a core component of
nucleobases in DNA and RNA, highlighting its intrinsic biological relevance. The diverse
physiological activities exhibited by pyrimidine-based compounds have led to their widespread
use in medicine as antimicrobial, antiviral, and anticancer agents.[2] The introduction of a
thioether linkage and a carboxylic acid moiety to the 4,6-dimethylpyrimidine scaffold, as seen in
2-(Carboxymethylthio)-4,6-dimethylpyrimidine, offers a unique combination of functional groups
that can modulate its chemical and biological properties. This guide will delve into the synthesis
and potential utility of this specific derivative.
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Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its
application in research and development. Below is a summary of the known and predicted
properties of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and its monohydrate form.

Property Value Source

2-((4,6-dimethylpyrimidin-2-
IUPAC Name ] ) . Inferred from structure
yhthio)acetic acid monohydrate

2-(Carboxymethylthio)-4,6-
dimethylpyrimidine

Synonyms monohydrate, ((4,6- Commercial Suppliers
Dimethylpyrimidin-2-

yhthio)acetic acid monohydrate

55749-30-9 (for the anhydrous ) )
CAS Number form) Commercial Suppliers
orm

Molecular Formula CsH10N202S - H20 Commercial Suppliers

_ 214.24 g/mol (anhydrous),
Molecular Weight Calculated
232.25 g/mol (monohydrate)

Predicted pKa 2.92+£0.10 [3]
Predicted Boiling Point 389.9+44.0°C [3]
Predicted Density 1.45+0.1 g/cm3 [3]

Synthesis of 2-(Carboxymethylthio)-4,6-
dimethylpyrimidine Monohydrate

The synthesis of the target compound is a two-step process, commencing with the formation of
the pyrimidine thiol backbone, followed by S-alkylation to introduce the carboxymethylthio

group.
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Step 1: Synthesis of the Precursor, 4,6-
Dimethylpyrimidine-2-thiol

The foundational precursor for the target molecule is 4,6-dimethylpyrimidine-2-thiol. This is
synthesized via a well-established cyclocondensation reaction between acetylacetone and
thiourea.[1] This reaction is a classic example of pyrimidine ring formation.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve thiourea in ethanol.

 Acidification: To this solution, add concentrated hydrochloric acid.
o Addition of Acetylacetone: Slowly add acetylacetone to the acidified solution.

o Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress
of the reaction can be monitored by Thin Layer Chromatography (TLC).

« |solation: Upon completion, cool the reaction mixture to room temperature. The product, 4,6-
dimethylpyrimidine-2-thiol hydrochloride, will precipitate out of the solution.

 Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.
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Figure 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol.

Step 2: S-Alkylation to Yield 2-(Carboxymethylthio)-4,6-
dimethylpyrimidine
The second step involves the nucleophilic substitution of the thiol group with a haloacetic acid,

typically chloroacetic acid or bromoacetic acid. This S-alkylation reaction is a common method
for functionalizing thiopyrimidines.[4]

e Reaction Setup: In a suitable solvent such as methanol or dimethylformamide (DMF),
dissolve 4,6-dimethylpyrimidine-2-thiol.
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Base Addition: Add a base, such as sodium methoxide or potassium carbonate, to the
solution to deprotonate the thiol group, forming a more nucleophilic thiolate anion.[4]

Addition of Haloacetic Acid: Slowly add a solution of chloroacetic acid or bromoacetic acid to
the reaction mixture.

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor
the reaction progress using TLC.

Workup and Isolation: Once the reaction is complete, neutralize the mixture with an
appropriate acid. The product may precipitate out of the solution or can be extracted using a
suitable organic solvent.

Purification and Hydration: The crude product can be purified by recrystallization. The use of
an aqueous solvent system during recrystallization can lead to the formation of the
monohydrate.
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Figure 2: S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol.

Potential Applications and Biological Activity

While specific biological studies on 2-(Carboxymethylthio)-4,6-dimethylpyrimidine
monohydrate are not extensively reported in the public domain, the broader class of 2-thio-
containing pyrimidines exhibits a wide range of biological activities.[5][6] This suggests several
promising avenues for future research into the title compound.

Plant Growth Regulation

A study by Yengoyan et al. (2021) demonstrated that S-substituted derivatives of 4,6-
dimethylpyrimidine-2-thiol possess pronounced plant growth-stimulating activity.[1] This
suggests that 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate could be
investigated as a potential plant growth regulator. The carboxylic acid moiety may enhance its
solubility and uptake by plants.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives are well-known for their antimicrobial and antifungal properties.[2] The
presence of the thioether linkage in the target molecule could contribute to its potential as an
antimicrobial agent. Further screening against a panel of bacteria and fungi is warranted.

Anticancer and Antiviral Potential

The pyrimidine scaffold is a key component in many anticancer and antiviral drugs.[2] The
functional groups present in 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate
could allow it to interact with various biological targets, making it a candidate for anticancer and
antiviral screening.

Enzyme Inhibition

The structural similarity of the carboxymethylthio group to certain biological substrates
suggests that this compound could act as an enzyme inhibitor. For instance, haloacetic acids,
which are structurally related to the carboxymethyl moiety, are known to inhibit glyceraldehyde-
3-phosphate dehydrogenase (GAPDH).[7]
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Analytical Characterization

For a comprehensive understanding and quality control of 2-(Carboxymethylthio)-4,6-
dimethylpyrimidine monohydrate, a suite of analytical techniques should be employed.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would confirm the
chemical structure by identifying the different proton and carbon environments.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the
exact mass of the molecule, confirming its elemental composition.

o Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional
groups, such as the carboxylic acid C=0 and O-H stretches, and the C-S bond.

o Elemental Analysis: This would determine the percentage composition of carbon, hydrogen,
nitrogen, and sulfur, which can be compared against the theoretical values for the
monohydrate.

e Melting Point: The melting point is a crucial physical property for assessing the purity of the
compound.

Conclusion and Future Directions

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate is a readily synthesizable
compound with a scaffold that is prevalent in biologically active molecules. While specific
research on this particular derivative is limited, the known activities of related compounds
suggest its potential in agriculture and medicine. Future research should focus on the full
characterization of this compound, a thorough investigation of its biological activities through in
vitro and in vivo screening, and structure-activity relationship (SAR) studies to optimize its
potential therapeutic or agricultural applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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